2-Fluoro Atorvastatin Sodium Salt
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Overview
Description
2-Fluoro Atorvastatin Sodium Salt is a derivative of Atorvastatin, a well-known lipid-lowering agent. It is a synthetic compound with the molecular formula C33H34FN2NaO5 and a molecular weight of 580.62 g/mol . This compound is primarily used in research settings to study its effects on cholesterol biosynthesis and its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro Atorvastatin Sodium Salt involves several steps, starting from the basic structure of AtorvastatinThis can be achieved through various fluorination reactions, often using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction conditions usually involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro Atorvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction is used to remove oxygen-containing functional groups or to reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include Selectfluor and N-fluorobenzenesulfonimide (NFSI).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
2-Fluoro Atorvastatin Sodium Salt has a wide range of scientific research applications, including:
Mechanism of Action
2-Fluoro Atorvastatin Sodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: The parent compound, widely used as a lipid-lowering agent.
Rosuvastatin: Another statin with similar cholesterol-lowering effects but different chemical structure.
Simvastatin: A statin with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
2-Fluoro Atorvastatin Sodium Salt is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and bioavailability compared to other statins . This modification may also affect its binding affinity to HMG-CoA reductase, potentially leading to improved therapeutic effects .
Properties
Molecular Formula |
C33H34FN2NaO5 |
---|---|
Molecular Weight |
580.6 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[2-(2-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-23-13-7-4-8-14-23)29(22-11-5-3-6-12-22)32(26-15-9-10-16-27(26)34)36(31)18-17-24(37)19-25(38)20-28(39)40;/h3-16,21,24-25,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t24-,25-;/m1./s1 |
InChI Key |
OHLHCGUMZPROSF-JIMLSGQQSA-M |
Isomeric SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Canonical SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=CC=C2F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
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